Cas no 1544494-79-2 (methyl 2,3-dimethylpiperidine-4-carboxylate)
methyl 2,3-dimethylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxylic acid, 2,3-dimethyl-, methyl ester
- methyl 2,3-dimethylpiperidine-4-carboxylate
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- MDL: MFCD24508260
- Inchi: 1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3
- InChI Key: FNIZSZIOMCNXAV-UHFFFAOYSA-N
- SMILES: N1CCC(C(OC)=O)C(C)C1C
methyl 2,3-dimethylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340340-0.05g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
| Enamine | EN300-340340-0.1g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
| Enamine | EN300-340340-0.25g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
| Enamine | EN300-340340-0.5g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
| Enamine | EN300-340340-1.0g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
| Enamine | EN300-340340-2.5g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
| Enamine | EN300-340340-5.0g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 | |
| Enamine | EN300-340340-10.0g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
| Enamine | EN300-340340-1g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 1g |
$1129.0 | 2023-08-31 | ||
| Enamine | EN300-340340-5g |
methyl 2,3-dimethylpiperidine-4-carboxylate |
1544494-79-2 | 5g |
$3273.0 | 2023-08-31 |
methyl 2,3-dimethylpiperidine-4-carboxylate Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on methyl 2,3-dimethylpiperidine-4-carboxylate
Methyl 2,3-dimethylpiperidine-4-carboxylate (CAS No. 1544494-79-2): A Comprehensive Overview
Methyl 2,3-dimethylpiperidine-4-carboxylate (CAS No. 1544494-79-2) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the piperidine class, has garnered attention due to its potential applications in drug development and synthetic chemistry. The name long tail keyword associated with this molecule encompasses its specific substitution pattern, which contributes to its distinct chemical behavior and reactivity.
The molecular structure of methyl 2,3-dimethylpiperidine-4-carboxylate consists of a piperidine ring substituted with two methyl groups at the 2 and 3 positions, and a carboxylate ester group at the 4 position. This arrangement imparts a high degree of steric hindrance and electronic distribution that makes it a valuable intermediate in organic synthesis. The presence of the ester functionality also allows for further derivatization, making it a versatile building block for more complex molecules.
In recent years, there has been growing interest in the applications of methyl 2,3-dimethylpiperidine-4-carboxylate in pharmaceutical research. Its structural motif is reminiscent of several bioactive natural products and drug candidates, suggesting potential therapeutic applications. For instance, derivatives of piperidine have been explored in the development of antiviral and antibacterial agents due to their ability to interact with biological targets effectively.
One of the most compelling aspects of methyl 2,3-dimethylpiperidine-4-carboxylate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological properties. The ester group can be hydrolyzed or transesterified to introduce different functional groups, while the dimethyl substitution pattern can be modified to optimize binding affinity and metabolic stability.
The compound's reactivity also makes it an interesting candidate for catalytic processes. Recent studies have demonstrated its utility in transition-metal-catalyzed reactions, where it serves as a ligand or intermediate. These reactions often lead to high yields and selectivity, making them attractive for industrial applications. The ability to functionalize the piperidine ring further enhances its appeal as a synthetic intermediate.
From a computational chemistry perspective, methyl 2,3-dimethylpiperidine-4-carboxylate has been studied to understand its electronic structure and intermolecular interactions. Advanced computational methods have provided insights into how modifications to its structure can influence its biological activity. This information is crucial for designing molecules with improved efficacy and reduced side effects.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients). Its structural features make it a suitable candidate for various drug classes, including central nervous system (CNS) drugs and cardiovascular agents. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for drug discovery efforts.
In conclusion, methyl 2,3-dimethylpiperidine-4-carboxylate (CAS No. 1544494-79-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features, combined with its reactivity and synthetic versatility, make it a valuable asset in the chemical biologist's toolkit. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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